molecular formula C19H22FNO5S2 B3012121 4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine CAS No. 2034609-20-4

4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine

Cat. No. B3012121
CAS RN: 2034609-20-4
M. Wt: 427.51
InChI Key: UMJGVZKXDXUGSR-UHFFFAOYSA-N
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Description

The compound "4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine" is a chemically significant molecule that appears to be related to a variety of sulfonamide derivatives with potential applications in medicinal chemistry and organic synthesis. The papers provided discuss various sulfonamide and piperidine derivatives, which are relevant to understanding the broader context of the compound .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of a solvent like dry methylene dichloride and a base such as triethylamine . Another method for constructing piperidin-4-one derivatives on solid support has been developed using polymer-bound precursors, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which can significantly influence the biological activity of these compounds. The nature of substitutions on the benzhydryl ring and the sulfonamide ring is crucial for determining the antibacterial activity of these molecules . Additionally, the presence of a piperidine ring is a common feature in these derivatives, which can be modified to alter the compound's properties .

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can be quite diverse. For example, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride forms a powerful thiophile that can activate thioglycosides for the formation of glycosidic linkages . This indicates that the compound "this compound" may also participate in various chemical reactions depending on the functional groups present and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of sulfonyl and benzyl groups can affect the solubility, stability, and reactivity of these compounds. For instance, the introduction of a benzylsulfonyl group onto a piperidine derivative can facilitate its use in solid-phase synthesis, suggesting that the compound may have similar utility . Additionally, the electronic effects of substituents such as fluorine and methoxy groups can impact the compound's reactivity, as seen in the anodic methoxylation of piperidine derivatives .

Scientific Research Applications

Pharmacological Properties of Benzamide Derivatives

Benzamide derivatives, including compounds with piperidine moieties and sulfonyl groups, have been synthesized and evaluated for their effects on gastrointestinal motility, showing potential as prokinetic agents with reduced side effects due to selective 5-HT4 receptor agonism (Sonda et al., 2004).

Synthesis and Biological Activities of Sulfonyl Hydrazones

Sulfonyl hydrazone compounds featuring piperidine derivatives have been synthesized and assessed for their antioxidant capacity and anticholinesterase activity. These compounds exhibit promising biological activities, suggesting potential medicinal chemistry applications (Karaman et al., 2016).

Development of Antidepressants

The oxidative metabolism of Lu AA21004, a novel antidepressant, has been studied, involving the formation of various metabolites through the actions of cytochrome P450 enzymes. This research provides insights into the metabolic pathways relevant to the pharmacokinetics of new therapeutic agents (Hvenegaard et al., 2012).

Applications in Carbohydrate Chemistry

The Fsec-protected glycosyl donor, featuring sulfonyl and piperidine elements, has been developed for use in carbohydrate chemistry, facilitating the synthesis of complex glycosides under mild conditions (Spjut et al., 2010).

Proton Exchange Membranes for Fuel Cells

Sulfonated poly(arylene ether sulfone) copolymers, incorporating sulfonyl functionalities, have been synthesized for use as proton exchange membranes in fuel cells. These materials exhibit high proton conductivity, indicating their potential for energy applications (Kim et al., 2008).

properties

IUPAC Name

4-benzylsulfonyl-1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO5S2/c1-26-19-8-7-17(13-18(19)20)28(24,25)21-11-9-16(10-12-21)27(22,23)14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJGVZKXDXUGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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